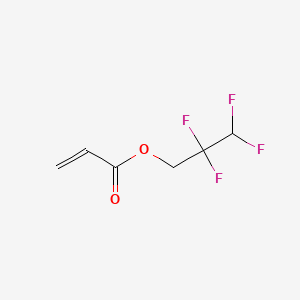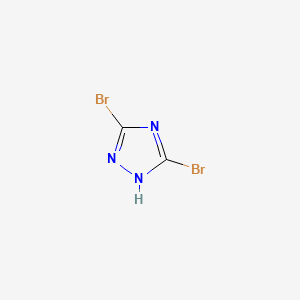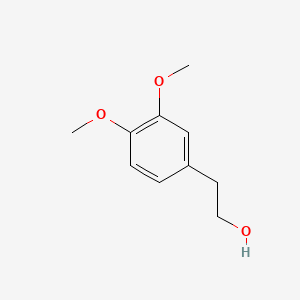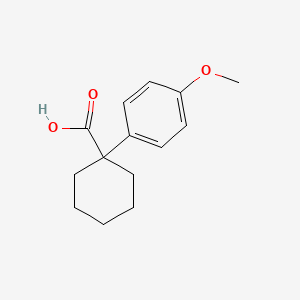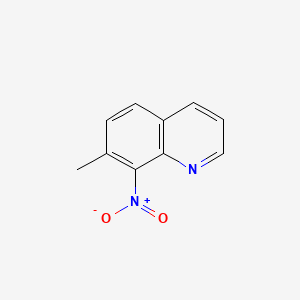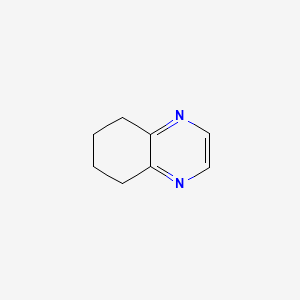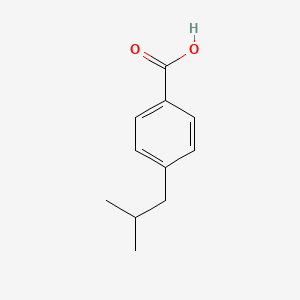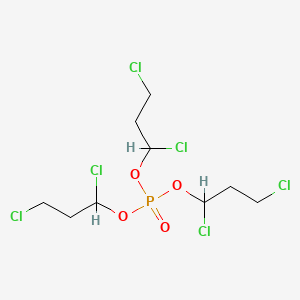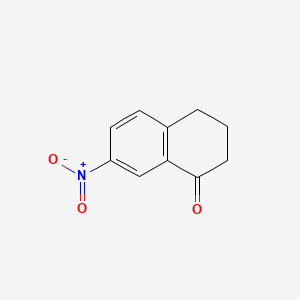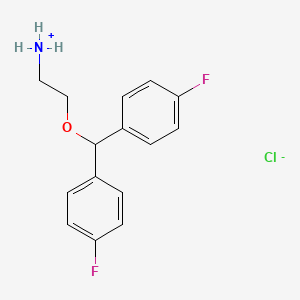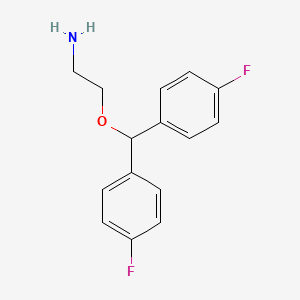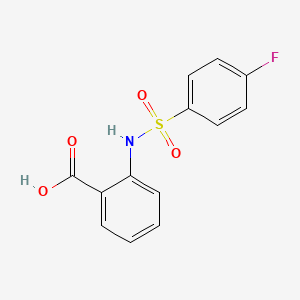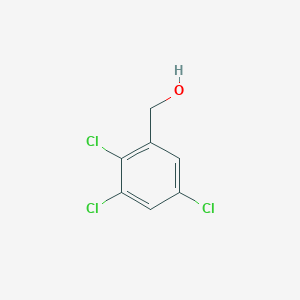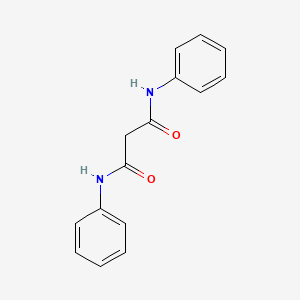
Malonanilide
Descripción general
Descripción
Malonanilide is a chemical compound with the molecular formula C15H14N2O2 . It has an average mass of 254.284 Da and a mono-isotopic mass of 254.105530 Da .
Synthesis Analysis
Malonanilide and its derivatives can be synthesized through various methods. For instance, malonanilide dimers were prepared by the reaction of ethyl malonate with malonanilide derivatives . Another study reported the synthesis of 3,4-disubstituted quinolin-2 (1H)-ones through a procedure based on the palladium-catalysed reaction of the readily available ethyl N- (o-ethynyl)malonanilide with aryl, heteroaryl and vinyl halides or vinyl triflates followed by the cyclization of the resulting coupling derivatives under basic conditions .
Molecular Structure Analysis
The molecular structure of Malonanilide is characterized by the presence of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . The molar refractivity of Malonanilide is 74.4±0.3 cm3 .
Chemical Reactions Analysis
Malonanilides have been tested as stabilizers for double-base propellants (DBPs). The research shows that the new stabilizers (malonanilides) have good stabilizing effects. Some of malonanilides e.g. (M5) and (M2) have higher stability effects .
Physical And Chemical Properties Analysis
Malonanilide has a density of 1.3±0.1 g/cm3, a boiling point of 557.8±33.0 °C at 760 mmHg, and a flash point of 229.9±25.5 °C . It has a molar volume of 200.0±3.0 cm3 and a surface tension of 57.2±3.0 dyne/cm .
Aplicaciones Científicas De Investigación
Stabilizer in Nitrate Ester-based Energetic Materials
Specific Scientific Field
This application falls under the field of Materials Science , specifically in the study of Energetic Materials .
Summary of the Application
Malonanilide derivatives are used as stabilizers for nitrate ester-based energetic materials . These materials are widely used in single-, double-, and triple-base propellants. However, they are unstable at ambient conditions, and stabilizing agents like Malonanilide derivatives need to be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using Malonanilide derivatives as stabilizers in nitrate ester-based energetic materials are not detailed in the source. However, it’s likely that these derivatives are mixed into the energetic compositions during the manufacturing process to enhance their stability .
Results or Outcomes
The use of Malonanilide derivatives as stabilizers in nitrate ester-based energetic materials helps to slow down the decomposition reactions that can occur, thereby enhancing the stability of these materials . This is crucial for their safe storage and use in various applications, including propellants .
Dyes and Pigments
Specific Scientific Field
This application falls under the field of Chemistry , specifically in the study of Dyes and Pigments .
Summary of the Application
Malonanilide derivatives are used in the production of dyes and pigments . These compounds can be used to create a wide range of colors, which can be used in various industries, such as textiles, plastics, and printing .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using Malonanilide derivatives in the production of dyes and pigments are not detailed in the source. However, it’s likely that these derivatives are mixed with other chemicals to create the desired color .
Results or Outcomes
The use of Malonanilide derivatives in the production of dyes and pigments allows for the creation of a wide range of colors . This is crucial for their use in various industries, including textiles, plastics, and printing .
Pharmaceuticals
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Summary of the Application
Malonanilide derivatives are used in the pharmaceutical industry . These compounds can be used in the development of various drugs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using Malonanilide derivatives in the pharmaceutical industry are not detailed in the source. However, it’s likely that these derivatives are used in the synthesis of various drugs .
Results or Outcomes
The use of Malonanilide derivatives in the pharmaceutical industry allows for the development of various drugs . This is crucial for the treatment of various diseases and conditions .
Polymer Stabilizers
Specific Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
Malonanilide derivatives are used as stabilizers in polymers . These compounds can help to prevent the degradation of polymers due to environmental factors such as heat, light, and oxygen .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using Malonanilide derivatives as polymer stabilizers are not detailed in the source. However, it’s likely that these derivatives are mixed into the polymer during the manufacturing process to enhance their stability .
Results or Outcomes
The use of Malonanilide derivatives as polymer stabilizers helps to enhance the stability of polymers, thereby extending their lifespan and improving their performance .
Anti-inflammatory Action
Summary of the Application
Malonanilide derivatives have been found to exhibit anti-inflammatory action . This makes them potentially useful in the development of drugs for the treatment of inflammatory diseases .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using Malonanilide derivatives for their anti-inflammatory action are not detailed in the source. However, it’s likely that these derivatives are used in the synthesis of various drugs .
Results or Outcomes
The use of Malonanilide derivatives for their anti-inflammatory action could potentially lead to the development of new drugs for the treatment of inflammatory diseases .
Thermal Recording Materials
Specific Scientific Field
This application falls under the field of Materials Science .
Summary of the Application
Malonanilide derivatives are used in the production of thermal recording materials . These materials change their properties in response to changes in temperature, making them useful in various applications such as temperature sensors and thermal printers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using Malonanilide derivatives in the production of thermal recording materials are not detailed in the source. However, it’s likely that these derivatives are mixed with other materials to create the desired thermal response .
Results or Outcomes
The use of Malonanilide derivatives in the production of thermal recording materials allows for the creation of materials that can change their properties in response to changes in temperature . This is crucial for their use in various applications, including temperature sensors and thermal printers .
Safety And Hazards
Safety data sheets suggest that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If Malonanilide comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Propiedades
IUPAC Name |
N,N'-diphenylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQOJILQOVUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060729 | |
| Record name | Propanediamide, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Propanediamide, N,N'-diphenyl- | |
CAS RN |
621-10-3 | |
| Record name | N1,N3-Diphenylpropanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanediamide, N1,N3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanediamide, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylmalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALONANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704WWD18ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

